Cas no 941134-12-9 (3-Piperidinesulfonamide, 1-(phenylmethyl)-)

3-Piperidinesulfonamide, 1-(phenylmethyl)- 化学的及び物理的性質
名前と識別子
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- 3-Piperidinesulfonamide, 1-(phenylmethyl)-
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- インチ: 1S/C12H18N2O2S/c13-17(15,16)12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H2,13,15,16)
- InChIKey: PSSSWGGSQLFMFQ-UHFFFAOYSA-N
- SMILES: N1(CC2=CC=CC=C2)CCCC(S(N)(=O)=O)C1
3-Piperidinesulfonamide, 1-(phenylmethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28284-0.05g |
1-benzylpiperidine-3-sulfonamide |
941134-12-9 | 0.05g |
$88.0 | 2023-02-14 | ||
Enamine | EN300-28284-0.1g |
1-benzylpiperidine-3-sulfonamide |
941134-12-9 | 0.1g |
$132.0 | 2023-02-14 | ||
1PlusChem | 1P019L9H-1g |
1-benzylpiperidine-3-sulfonamide |
941134-12-9 | 90% | 1g |
$643.00 | 2023-12-16 | |
1PlusChem | 1P019L9H-5g |
1-benzylpiperidine-3-sulfonamide |
941134-12-9 | 90% | 5g |
$1748.00 | 2023-12-16 | |
1PlusChem | 1P019L9H-50mg |
1-benzylpiperidine-3-sulfonamide |
941134-12-9 | 90% | 50mg |
$166.00 | 2024-04-19 | |
1PlusChem | 1P019L9H-250mg |
1-benzylpiperidine-3-sulfonamide |
941134-12-9 | 90% | 250mg |
$286.00 | 2023-12-16 | |
1PlusChem | 1P019L9H-10g |
1-benzylpiperidine-3-sulfonamide |
941134-12-9 | 90% | 10g |
$2564.00 | 2023-12-16 | |
Ambeed | A1087009-1g |
1-Benzylpiperidine-3-sulfonamide |
941134-12-9 | 95% | 1g |
$384.0 | 2024-04-16 | |
Enamine | EN300-28284-0.5g |
1-benzylpiperidine-3-sulfonamide |
941134-12-9 | 0.5g |
$353.0 | 2023-02-14 | ||
Enamine | EN300-28284-10.0g |
1-benzylpiperidine-3-sulfonamide |
941134-12-9 | 10.0g |
$2024.0 | 2023-02-14 |
3-Piperidinesulfonamide, 1-(phenylmethyl)- 関連文献
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
3-Piperidinesulfonamide, 1-(phenylmethyl)-に関する追加情報
3-Piperidinesulfonamide, 1-(phenylmethyl)- (CAS No. 941134-12-9)
The compound 3-Piperidinesulfonamide, 1-(phenylmethyl)- (CAS No. 941134-12-9) is a highly specialized chemical entity with significant potential in various fields of research and application. This compound belongs to the class of piperidine derivatives, which are well-known for their diverse biological activities and structural versatility. The sulfonamide group attached to the piperidine ring introduces unique physicochemical properties, making it a valuable molecule for both academic and industrial purposes.
Recent studies have highlighted the importance of piperidine-based sulfonamides in drug discovery, particularly in the development of kinase inhibitors and other enzyme-targeting agents. The phenylmethyl substituent on the piperidine ring enhances the molecule's lipophilicity, which is crucial for improving bioavailability and pharmacokinetic profiles. This feature has made 3-Piperidinesulfonamide, 1-(phenylmethyl)- a promising candidate in the design of small-molecule therapeutics.
The synthesis of 3-Piperidinesulfonamide, 1-(phenylmethyl)- involves a multi-step process that combines traditional organic chemistry techniques with modern catalytic methods. Researchers have explored various pathways to optimize the yield and purity of this compound, including the use of microwave-assisted synthesis and continuous flow reactors. These advancements have significantly streamlined the production process, making it more efficient and scalable for large-scale manufacturing.
In terms of biological activity, 3-Piperidinesulfonamide, 1-(phenylmethyl)- has demonstrated potent inhibitory effects against several key enzymes implicated in diseases such as cancer and neurodegenerative disorders. For instance, recent studies have shown that this compound can effectively inhibit the activity of cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. This property positions it as a potential lead compound for anti-cancer drug development.
Moreover, the sulfonamide group in this molecule has been shown to exhibit strong hydrogen bonding capabilities, which enhance its ability to interact with target proteins. This characteristic has been leveraged in designing bioisosteres and prodrugs, further expanding its utility in medicinal chemistry. The integration of computational modeling techniques, such as molecular docking and QSAR analysis, has also provided deeper insights into the structure-activity relationships (SAR) of this compound.
The application of 3-Piperidinesulfonamide, 1-(phenylmethyl)- extends beyond pharmacology into materials science and catalysis. Its unique electronic properties make it a suitable candidate for designing novel catalysts in organic synthesis. Recent research has explored its role as a ligand in transition metal-catalyzed reactions, demonstrating enhanced catalytic efficiency compared to traditional ligands.
In conclusion, 3-Piperidinesulfonamide, 1-(phenylmethyl)- (CAS No. 941134-12-9) is a versatile and intriguing chemical entity with a wide range of applications across multiple disciplines. Its structural features, combined with cutting-edge research findings, underscore its potential as a valuable tool in both academic and industrial settings. As ongoing studies continue to unravel its full spectrum of properties and applications, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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